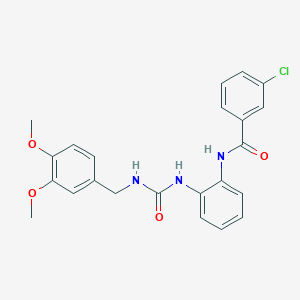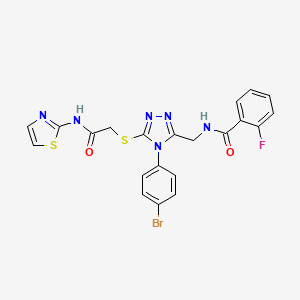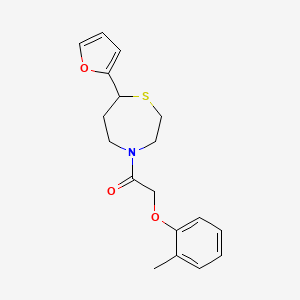
3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, often starting from simple precursors to achieve the desired complex structure. For example, the synthesis of similar benzamide derivatives has been reported using various methodologies, including refluxing with specific reagents, Staudinger reactions, and the employment of catalysts like CuI in the presence of ligands and bases in solvents such as DMF (Miao et al., 2015; Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of benzamide compounds is often elucidated using X-ray diffraction techniques, complemented by spectroscopic methods such as IR, NMR, and UV-Vis spectra. These analyses provide insights into the optimized geometrical structure, vibrational frequencies, and electronic properties (Demir et al., 2016). Furthermore, studies involving the analysis of molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and other computational methods are used to predict the reactivity and stability of these compounds.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leading to the formation of diverse structures. For example, the cyclization of N-chloro-N-(2-phenylethoxy)urea can result in compounds like 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide under specific conditions (Shtamburg et al., 2013). These reactions are crucial for synthesizing new molecules with potential biological activities.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. These properties are typically determined using various analytical techniques and are critical for the compound's application in further studies or drug development processes.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and the potential for forming derivatives, play a significant role in the application of these compounds in medicinal chemistry and other fields. Studies have shown that specific benzamide derivatives exhibit promising biological activities, underscoring the importance of understanding their chemical properties (Patel & Dhameliya, 2010).
科学的研究の応用
Medicinal Chemistry Applications
3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide derivatives exhibit potent biological activities, including anti-tubercular effects. For instance, ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has shown promising anti-tubercular activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL, highlighting their potential as novel anti-tubercular scaffolds (Nimbalkar et al., 2018). This suggests that this compound and its derivatives could play a significant role in developing new treatments for tuberculosis.
Polymer Science Applications
In polymer science, the synthesis and characterization of polymers derived from monomers containing 3,4-dimethoxybenzyl moieties have been extensively studied. For example, polyamides and polyimides synthesized from monomers related to 3,4-dimethoxybenzyl groups demonstrate remarkable solubility, thermal stability, and film-forming properties, making them suitable for various high-performance applications (Yang & Lin, 1994). These materials' unique properties are attributed to the specific structural features imparted by the dimethoxybenzyl moiety, underscoring the importance of such chemical groups in the development of advanced polymeric materials.
Organic Synthesis Applications
The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of various organic compounds, demonstrating its versatility in organic synthesis. It facilitates the smooth introduction and subsequent removal of protective groups in the synthesis of complex molecules, as evidenced by its application in the synthesis of 1,2-thiazetidine 1,1-dioxides (Grunder-Klotz & Ehrhardt, 1991). This showcases the chemical's utility in facilitating synthetic strategies for constructing nitrogen-containing heterocycles, an important class of compounds in medicinal chemistry and materials science.
特性
IUPAC Name |
3-chloro-N-[2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-30-20-11-10-15(12-21(20)31-2)14-25-23(29)27-19-9-4-3-8-18(19)26-22(28)16-6-5-7-17(24)13-16/h3-13H,14H2,1-2H3,(H,26,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRVQCJUNGZTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)


![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)
![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)


![6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2490567.png)
![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)
![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)
![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)